Thiolan-3-ylméthanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiolan-3-ylmethanamine is not directly mentioned in the provided papers; however, the papers discuss various chemical reactions and syntheses that are relevant to thiol-based chemistry. The thiol-yne reaction, a cornerstone of thiol chemistry, is a focus of several studies, which explore its application in creating polymers, modifying surfaces, and synthesizing small molecules . This reaction is a powerful tool in materials science and organic chemistry due to its efficiency and versatility.

Synthesis Analysis

The synthesis of polymers and small molecules using the thiol-yne reaction is well-documented. For instance, alkyne-derivatized fatty acids have been reacted with thiols to produce renewable diols and polyols for polyurethane technology . Similarly, hyperbranched polymers have been synthesized by adding two thiols across one alkyne bond, facilitated by UV radiation and a photoinitiator . These methods demonstrate the utility of thiol-yne chemistry in creating complex structures from simpler organic molecules.

Molecular Structure Analysis

The molecular structures resulting from thiol-yne reactions have been characterized using various spectroscopic techniques. For example, the synthesized polyurethanes' structures were confirmed by FTIR and NMR spectroscopy . Additionally, computational molecular calculations have been performed to confirm experimental results and to predict the properties of synthesized compounds, such as their HOMO-LUMO band gaps, which are relevant for applications in OLED displays .

Chemical Reactions Analysis

The thiol-yne reaction is a radical-mediated process that can be used for network and gel syntheses, polymer synthesis and modification, and surface functionalization . This reaction is also employed in the synthesis of dendrimers and hyperbranched polymers, showcasing its broad applicability . The versatility of thiol-click chemistry extends to various fields, including materials science and bioorganic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of materials synthesized through thiol-yne chemistry have been thoroughly investigated. The thermal and mechanical properties of polyurethanes derived from thiol-yne reactions have been evaluated using DSC, TGA, and tensile tests . Furthermore, the photoluminescence properties of functionalized alkoxysilanes prepared by thiol-yne chemistry have been studied, revealing their potential as materials for electronic applications .

Applications De Recherche Scientifique

- Les thiols (groupes sulfhydryles) jouent des rôles essentiels dans les processus biologiques. Les chercheurs ont développé des sondes pour détecter et étudier les thiols en raison de leur importance biologique. Le thiolan-3-ylméthanamine peut servir de sonde précieuse pour les thiols, permettant aux scientifiques d'étudier l'état redox cellulaire, la fonction des protéines et les voies de signalisation .

Sondes Biologiques pour les Thiols

En résumé, le this compound est prometteur dans divers domaines scientifiques, des études biologiques au développement des matériaux. Sa fonctionnalité thiol en fait un composé polyvalent aux applications passionnantes. Si vous avez besoin de plus amples détails ou de champs supplémentaires, n'hésitez pas à demander

Safety and Hazards

Thiolan-3-ylmethanamine is classified as a dangerous substance. It has several hazard statements including H227, H302, H312, H314, H332, and H335 . These codes indicate that the substance is combustible, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .

Propriétés

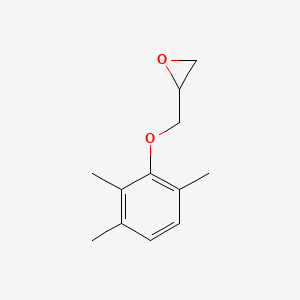

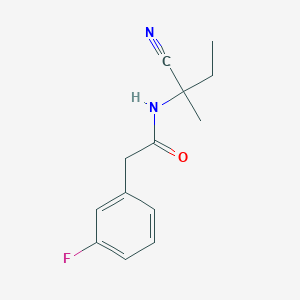

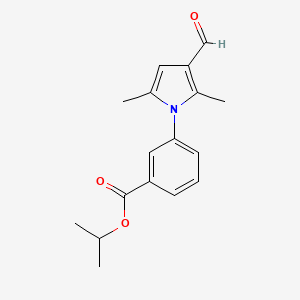

IUPAC Name |

thiolan-3-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c6-3-5-1-2-7-4-5/h5H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOXHLQUGCFQSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2514686.png)

![8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)

![6-(5-Chloro-2-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2514693.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2514695.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2514702.png)

![2-[(4-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2514703.png)